molecular formula C22H14Cl2N2O4 B14897060 PPAR|A phosphorylation inhibitor 1

PPAR|A phosphorylation inhibitor 1

Cat. No.: B14897060
M. Wt: 441.3 g/mol
InChI Key: IQKNCBUBONVBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism (particularly lipid metabolism), and tumorigenesis. There are three types of PPARs: PPAR-alpha, PPAR-gamma, and PPAR-beta/delta .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PPAR modulators involves various chemical reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of PPAR-gamma agonists often involves the condensation of thiazolidinedione with different aromatic aldehydes under acidic or basic conditions .

Industrial Production Methods

Industrial production of PPAR modulators typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

PPAR modulators undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically modified PPAR modulators with enhanced or altered biological activity .

Scientific Research Applications

PPARs have a wide range of scientific research applications, including:

Mechanism of Action

PPARs exert their effects by binding to specific regions of DNA known as peroxisome proliferator response elements (PPREs). Upon binding, they regulate the transcription of target genes involved in lipid metabolism, glucose homeostasis, and inflammation. PPARs form heterodimers with retinoid X receptors (RXRs) and recruit coactivators or corepressors to modulate gene expression .

Comparison with Similar Compounds

PPARs are unique compared to other nuclear receptors due to their specific roles in lipid metabolism and energy homeostasis. Similar compounds include:

PPARs are distinct in their ability to regulate a wide range of metabolic processes, making them valuable targets for therapeutic interventions in metabolic diseases .

Properties

Molecular Formula

C22H14Cl2N2O4

Molecular Weight

441.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-4-oxo-6-phenoxyphthalazine-1-carboxylic acid

InChI

InChI=1S/C22H14Cl2N2O4/c23-18-9-6-13(10-19(18)24)12-26-21(27)17-11-15(30-14-4-2-1-3-5-14)7-8-16(17)20(25-26)22(28)29/h1-11H,12H2,(H,28,29)

InChI Key

IQKNCBUBONVBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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